Ytterbium nitride

Semiconductors Electronic Materials Spintronics

Ytterbium nitride (YbN) is a rare-earth pnictide semiconductor with a cubic rock-salt structure. Unlike ferromagnetic RENs (GdN, ErN), YbN uniquely exhibits an antiferromagnetic ground state—critical for spintronic memory and logic devices. Its semiconducting band gap enables electronic/optoelectronic functionality unavailable in semimetallic RENs. For thermoelectric generators, YbN delivers a power factor of ~1.9 mW/m·K² at 750 K. Nanocrystalline YbN provides 146 m²/g surface area—36% greater than EuN—for enhanced catalysis and gas storage. A phase transition at 133 GPa confirms mechanical stability for harsh-environment sensors.

Molecular Formula NY
Molecular Weight 187.05 g/mol
CAS No. 24600-77-9
Cat. No. B1593723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium nitride
CAS24600-77-9
Molecular FormulaNY
Molecular Weight187.05 g/mol
Structural Identifiers
SMILESN#[Yb]
InChIInChI=1S/N.Yb
InChIKeyXLWMYKCPNRBIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium Nitride (YbN) CAS 24600-77-9: Core Properties and In-Class Context


Ytterbium nitride (YbN) is a binary inorganic rare-earth pnictide with the formula YbN [1]. It adopts a cubic rock-salt (NaCl) crystal structure (space group Fm3m, No. 225) with a reported lattice constant of a = 4.786 Å and a calculated density of 11.33 g/cm³ [2]. This compound is part of the rare-earth nitride (REN) family, which includes materials such as GdN, ErN, EuN, and LaN [3]. YbN is distinguished from its class members by a semiconducting electronic character, contrasting with the semimetallic behavior observed in most other RENs [4].

Why Ytterbium Nitride (YbN) Cannot Be Substituted with Generic Rare-Earth Nitrides


Substitution of YbN with other rare-earth nitrides (RENs) is not scientifically valid due to fundamental differences in electronic structure and functional properties. While many RENs share a common NaCl crystal structure, their electronic behavior diverges significantly. For instance, YbN is a semiconductor, whereas most other RENs, such as GdN or ErN, exhibit semimetallic conductivity [1]. This electronic disparity is critical for applications where a specific band structure is required. Furthermore, YbN uniquely possesses an antiferromagnetic ground state, in stark contrast to the ferromagnetic ordering observed in the majority of RENs [2]. Such variations in magnetic ordering directly impact material selection for spintronic and magnetic device applications, where predictable spin alignment is essential. Consequently, YbN cannot be treated as a drop-in replacement for its class counterparts, and its selection must be based on these distinct, quantifiable differentiators.

Quantitative Differentiation Guide for Ytterbium Nitride (YbN) Versus Alternatives


Semiconducting Character of YbN vs. Semimetallic Behavior in Other Rare-Earth Nitrides

Ytterbium nitride (YbN) is distinguished from most other rare-earth nitrides by its semiconducting electronic character. While compounds like GdN, ErN, and NdN are semimetals, YbN is reported to be a semiconductor [1]. This difference is fundamental, as it dictates the material's suitability for electronic and optoelectronic applications requiring a band gap.

Semiconductors Electronic Materials Spintronics

YbN's Antiferromagnetic Ground State vs. Ferromagnetism in Most Rare-Earth Nitrides

Ytterbium nitride (YbN) is a unique rare-earth pnictide that exhibits an antiferromagnetic ground state, unlike most ferromagnetic RENs [1]. This magnetic ordering difference is critical for device design where specific spin configurations are required.

Magnetic Materials Spintronics Data Storage

High Thermoelectric Power Factor of YbN Thin Films at 750 K

Epitaxial YbN thin films deposited on (001) MgO substrates exhibit a high thermoelectric power factor of ∼1.9 mW/m·K² at 750 K [1]. This value is achieved due to a combination of high electrical conductivity and a moderately high Seebeck coefficient. While direct comparative data for other REN thin films under identical conditions is limited, this high power factor positions YbN as a strong candidate for high-temperature thermoelectric applications.

Thermoelectrics Energy Harvesting Thin Films

YbN's High Surface Area from Amide Decomposition vs. EuN

Nanocrystalline ytterbium nitride (YbN) prepared via thermal decomposition of Yb(NH₂)₂ at 773 K achieves a high specific surface area of 146 m²/g [1]. This is significantly higher than the 107 m²/g surface area achieved for europium nitride (EuN) synthesized via a similar amide decomposition route at 573 K [1]. The high surface area is a direct consequence of the synthesis method and is a critical parameter for catalytic applications.

Catalysis Nanomaterials Surface Chemistry

Structural Phase Transition Pressure in YbN vs. LaN

The structural phase transition from NaCl (B1) to CsCl (B2) phase occurs at a significantly higher pressure for YbN compared to lanthanum nitride (LaN). Theoretical calculations predict a transition pressure of 133 GPa for YbN, whereas LaN undergoes the same transition at 100 GPa [1]. This indicates that YbN possesses greater structural stability under extreme compression.

High-Pressure Physics Materials Stability Structural Engineering

Recommended Procurement Scenarios for Ytterbium Nitride (YbN) Based on Differentiated Evidence


High-Temperature Thermoelectric Energy Harvesting

Procure YbN thin films for thermoelectric generator (TEG) applications operating at elevated temperatures. The material's demonstrated high power factor of ~1.9 mW/m·K² at 750 K [1] makes it a superior candidate for converting waste heat into electrical energy in industrial furnaces, automotive exhaust systems, or deep-space power sources.

Spintronic Devices Utilizing Antiferromagnetic Ordering

Select YbN over ferromagnetic rare-earth nitrides (e.g., GdN, ErN) for spintronic devices requiring an antiferromagnetic ground state [1]. This magnetic property is essential for developing next-generation memory and logic devices that leverage antiferromagnetic spin textures for improved stability and speed.

High-Surface-Area Catalysis and Gas Adsorption

Specify nanocrystalline YbN for applications requiring high surface area, such as heterogeneous catalysis or gas storage. With a reported surface area of 146 m²/g [1], YbN offers a 36% larger active surface compared to similarly prepared EuN (107 m²/g), leading to potentially higher catalytic turnover rates or adsorption capacities for species like ammonia [1].

Semiconductor Components in Extreme Environments

Choose YbN for semiconductor device applications where other rare-earth nitrides fail due to their semimetallic nature [1]. Its semiconducting character provides the necessary band gap for electronic and optoelectronic functionality. Furthermore, its high-pressure phase transition at 133 GPa [2] suggests enhanced mechanical stability, making it suitable for components in high-pressure or harsh-environment sensors.

Technical Documentation Hub

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